Cas no 1706205-47-1 (3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine)

3-(4-Chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine is a sulfonamide-based compound featuring both 4-chlorobenzenesulfonyl and naphthalene-1-sulfonyl functional groups attached to a pyrrolidine core. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The presence of electron-withdrawing sulfonyl groups enhances stability and may improve binding affinity in biological systems. Its dual aromatic systems offer opportunities for π-π stacking interactions, while the pyrrolidine ring provides conformational flexibility. The compound is suited for research in drug discovery, particularly in targeting sulfonamide-sensitive proteins or as an intermediate in synthetic organic chemistry. Proper handling and storage under inert conditions are recommended due to potential sensitivity to moisture or light.
3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine structure
1706205-47-1 structure
Product Name:3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine
CAS No:1706205-47-1
MF:C20H18ClNO4S2
MW:435.944221973419
CID:5366703
Update Time:2025-06-15

3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylpyrrolidine
    • 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine
    • Inchi: 1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)27(23,24)18-12-13-22(14-18)28(25,26)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,18H,12-14H2
    • InChI Key: GRFYOSKRRAHOCG-UHFFFAOYSA-N
    • SMILES: N1(S(C2=C3C(C=CC=C3)=CC=C2)(=O)=O)CCC(S(C2=CC=C(Cl)C=C2)(=O)=O)C1

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Additional information on 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine

Comprehensive Analysis of 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine (CAS No. 1706205-47-1)

The compound 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine (CAS No. 1706205-47-1) is a sulfonamide-based small molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the pyrrolidine core and dual sulfonyl functional groups, make it a versatile intermediate for drug discovery and specialty chemical applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold or protein-protein interaction modulator, given the increasing demand for targeted therapies in oncology and inflammatory diseases.

From a chemical perspective, the presence of both 4-chlorobenzenesulfonyl and naphthalene-1-sulfonyl moieties contributes to enhanced molecular rigidity and improved binding affinity. This structural characteristic aligns with current trends in fragment-based drug design, where researchers seek compounds with optimal three-dimensional architectures. The compound's logP value and hydrogen bond acceptor/donor count suggest favorable drug-like properties, making it relevant to modern computational chemistry and AI-assisted molecular design approaches that dominate contemporary research.

The synthesis of CAS 1706205-47-1 typically involves multi-step organic transformations, with key steps including sulfonylation reactions and pyrrolidine ring functionalization. Recent advancements in flow chemistry and green chemistry principles have improved the efficiency of such synthetic routes, addressing growing concerns about sustainable pharmaceutical manufacturing. Analytical characterization of this compound requires specialized techniques such as LC-MS and NMR spectroscopy, with particular attention to the chiral purity when applicable.

In the context of current research trends, this compound's potential applications extend beyond traditional pharmaceuticals. Materials scientists are exploring its use in organic electronic materials and supramolecular assemblies, capitalizing on the π-conjugated system of the naphthalene moiety. The compound's thermal stability and photophysical properties make it interesting for optoelectronic applications, aligning with the growing demand for novel organic semiconductors.

Quality control and regulatory considerations for 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine follow stringent pharmaceutical guidelines. Analytical methods must address potential impurities arising from the sulfonylation process or starting material residues. The compound's stability under various storage conditions is an important consideration for industrial applications, particularly in light of increasing focus on drug product lifecycle management.

From a commercial perspective, the demand for specialized pharmaceutical intermediates like this compound continues to grow, driven by the expansion of contract research organizations and custom synthesis services. The global market for such high-value building blocks reflects broader trends in personalized medicine and targeted drug delivery systems. Suppliers typically provide this compound with comprehensive certificates of analysis and detailed safety data sheets to meet regulatory requirements.

Future research directions for CAS 1706205-47-1 may include exploration of its biological activity profiles through high-throughput screening, or modifications to create derivative libraries for structure-activity relationship studies. The compound's structural features make it particularly suitable for combinatorial chemistry approaches that are regaining popularity in drug discovery. Additionally, its potential as a crystallization chaperone or protein crystallization additive warrants investigation, given the ongoing challenges in structural biology.

In conclusion, 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine represents an important class of sulfonamide derivatives with diverse applications in both life sciences and materials chemistry. Its continued study contributes to our understanding of molecular recognition principles and supports innovation across multiple scientific disciplines. As research tools and synthetic methodologies advance, this compound's full potential will likely be further unlocked, potentially leading to breakthrough applications in therapeutic development and advanced materials engineering.

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